sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate
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Overview
Description
Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a phosphate group, a cyclohexane ring, and long hydrocarbon chains. It is often used in biochemical and pharmaceutical research due to its specific properties and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate typically involves multiple steps. The process begins with the esterification of glycerol with hexadecanoic acid to form 2,3-di(hexadecanoyloxy)propyl. This intermediate is then reacted with 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. The molecular targets and pathways involved include membrane receptors, ion channels, and signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate can be compared with other similar compounds, such as:
1-hexadecanoyl-sn-glycero-3-phosphocholine: A lysophosphatidylcholine with a similar structure but different functional groups and biological activities.
1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol (sodium salt): Another compound with long hydrocarbon chains and a phosphate group, used in similar research applications.
Properties
Molecular Formula |
C49H86N2NaO11P |
---|---|
Molecular Weight |
933.2 g/mol |
IUPAC Name |
sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate |
InChI |
InChI=1S/C49H87N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(54)59-40-44(62-48(55)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-50-49(56)43-33-31-42(32-34-43)39-51-45(52)35-36-46(51)53;/h35-36,42-44H,3-34,37-41H2,1-2H3,(H,50,56)(H,57,58);/q;+1/p-1 |
InChI Key |
ZBGACOGQMJLNDB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
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